![molecular formula C4H9ClN4O B3026922 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride CAS No. 1187928-77-3](/img/structure/B3026922.png)

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride

Descripción general

Descripción

Synthesis Analysis

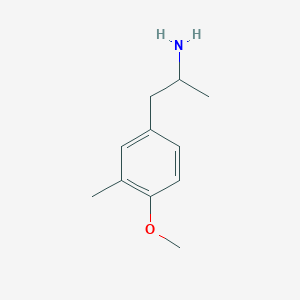

The synthesis of various 1,2,4-triazole derivatives has been explored in several studies. For instance, the synthesis of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved through reactions involving 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Similarly, the synthesis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was performed, and the reaction was found to be regioselective, leading to specific acetylated products . Other studies have reported the synthesis of triazole derivatives through various methods, including three-component condensation and treatment with different reagents . These syntheses often involve multiple steps and the use of protecting groups, as seen in the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides .

Molecular Structure Analysis

The molecular structures of the synthesized triazole derivatives have been characterized using various spectroscopic techniques. For example, IR, NMR (1H and 13C), and UV spectral data were used to characterize the 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives . Single-crystal X-ray diffraction analysis provided detailed structural information for compounds such as 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate . These studies often reveal the conformation and orientation of substituents around the triazole core.

Chemical Reactions Analysis

The reactivity of triazole derivatives has been explored in various chemical reactions. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used to synthesize novel triazines and triazepines with potential anti-tumor activity . The behavior of triazole compounds towards different reagents, such as hydrazonyl halides and chloroacetonitrile, has been studied, leading to the formation of diverse heterocyclic compounds . Additionally, the synthesis of novel dihydro-1,2,4-triazoles from thiosemicarbazones via key intermediates has been reported, showcasing the versatility of triazole chemistry10.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives have been extensively studied. The antioxidant activities of synthesized compounds were evaluated and compared to standard antioxidants, and their lipophilicity was investigated using HPLC . The crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of certain triazole derivatives were also examined, revealing interesting photophysical properties and potential applications in nonlinear optics . The physicochemical properties, such as pKa values and solubility, were determined through potentiometric titration in non-aqueous solvents . These studies provide a comprehensive understanding of the behavior of triazole derivatives in various environments and their potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Systems

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is used in the synthesis of novel heterocyclic systems. A study by Labanauskas et al. (2004) involved the synthesis of 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a previously unknown heterocyclic system, which underscores the utility of this compound in creating new chemical structures (Labanauskas et al., 2004).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including this compound, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against tested microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Antibacterial Activity

Plech et al. (2011) prepared novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and assessed their antibacterial activity. This research highlights the role of this compound in the development of antibacterial agents (Plech et al., 2011).

Ring Transformation and Complex Formation

Ferwanah et al. (2005) conducted research on the ring transformation and complex formation of 3-acetyl-4,5-dihydro-1,2,4-triazole oximes, which could involve this compound. This study contributes to understanding the complex chemistry and potential applications of these compounds (Ferwanah et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that azoles, a class of compounds to which this compound belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols, disrupting membrane structure and function .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential mode of action. Ergosterol is a major component of the fungal cell membrane, and its disruption can lead to altered cell permeability and impaired growth of the fungus .

Result of Action

Based on its potential mode of action, it can be inferred that the compound may disrupt fungal cell membrane structure and function, leading to impaired growth of the fungus .

Propiedades

IUPAC Name |

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKALELIIHGVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NNC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187928-77-3 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3026843.png)

![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)

![4-{[2-({4-[2-(4-Acetylpiperazin-1-Yl)-2-Oxoethyl]phenyl}amino)-5-Fluoropyrimidin-4-Yl]amino}-N-(2-Chlorophenyl)benzamide](/img/structure/B3026855.png)

![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)